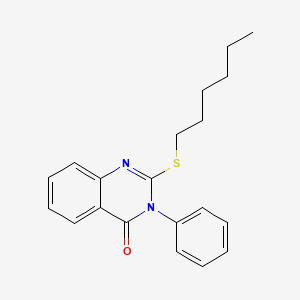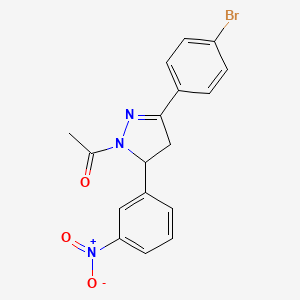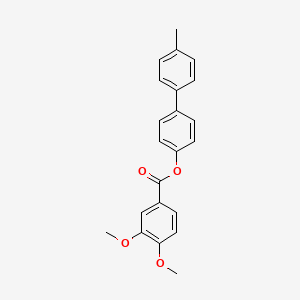![molecular formula C16H10N2O2 B5237247 3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
3-methyl-3H-benzo[e]perimidine-2,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-3H-benzo[e]perimidine-2,7-dione, also known as MDBP, is a heterocyclic compound that has garnered interest in the scientific community due to its potential therapeutic properties. MDBP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
3-methyl-3H-benzo[e]perimidine-2,7-dione is believed to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation. By inhibiting NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
In addition to its anti-inflammatory effects, this compound has been found to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-methyl-3H-benzo[e]perimidine-2,7-dione in lab experiments include its relatively low toxicity and its ability to selectively target inflammatory pathways. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
Future research on 3-methyl-3H-benzo[e]perimidine-2,7-dione could focus on its potential use as a therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies could investigate its potential use as an anticancer agent or as a treatment for fungal and bacterial infections. Finally, more research is needed to fully understand the safety and potential side effects of this compound.
Méthodes De Synthèse
3-methyl-3H-benzo[e]perimidine-2,7-dione can be synthesized through a multi-step reaction process, starting with the reaction of anthranilic acid with acetic anhydride to produce 2-acetylanthranilic acid. This compound is then reacted with 2-nitrobenzaldehyde to yield the intermediate product, which is subsequently reduced to this compound using a reducing agent such as sodium dithionite.
Applications De Recherche Scientifique
3-methyl-3H-benzo[e]perimidine-2,7-dione has been studied for its potential use as an anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in a variety of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Propriétés
IUPAC Name |
3-methylbenzo[e]perimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c1-18-12-8-4-7-11-13(12)14(17-16(18)20)9-5-2-3-6-10(9)15(11)19/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTUEBINSRDNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=NC1=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5237182.png)



![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-(2-chlorophenyl)-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5237224.png)



